Sodium glyoxylate
Description
Historical Context of Glyoxylate (B1226380) and the Glyoxylate Cycle Discovery
The story of glyoxylate is intrinsically linked to the discovery of the glyoxylate cycle, a pivotal metabolic pathway. In 1957, Sir Hans Kornberg and his mentor, Hans Krebs, elucidated this cycle, which explained how certain organisms can convert two-carbon compounds, like acetate (B1210297), into four-carbon dicarboxylic acids for biosynthesis. Current time information in Bangalore, IN.ontosight.ai Their seminal work, conducted at the University of Oxford, revealed a modification of the tricarboxylic acid (TCA) cycle that bypasses the two decarboxylation steps, thereby conserving carbon for the production of carbohydrates and other essential cellular constituents. Current time information in Bangalore, IN.ontosight.ai
This discovery was a significant breakthrough, particularly in understanding the metabolism of plants and microorganisms. It had long been observed that germinating seeds rich in fats could convert these stored lipids into sugars. researchgate.net The work of Kornberg and Krebs, along with further research by Harry Beevers who discovered the specialized peroxisomes called glyoxysomes where the cycle occurs in plants, provided the biochemical basis for this phenomenon. nih.govatamankimya.comasm.org The key enzymes of the cycle, isocitrate lyase and malate (B86768) synthase, were identified as central to this process. atamankimya.comasm.org
Significance of Glyoxylate as a Central Metabolite in Biological Systems
Glyoxylate is a key intermediate in the metabolism of a wide range of organisms, including plants, bacteria, fungi, and protists. Current time information in Bangalore, IN. Its central role is highlighted by its position as the namesake of the glyoxylate cycle, an anabolic pathway that allows these organisms to utilize simple two-carbon compounds as their sole source of carbon and energy. researchgate.netnih.gov This is particularly crucial for the germination of oil-rich seeds, where stored fatty acids are broken down into acetyl-CoA, which then enters the glyoxylate cycle to be converted into carbohydrates necessary for the growth of the seedling. acs.org
Beyond the glyoxylate cycle, glyoxylate is a critical component of the photorespiratory C2 cycle in plants, also known as the glycolate-glyoxylate metabolism. frontiersin.orgacs.org This pathway helps to mitigate the wasteful oxygenation reaction of RuBisCO and salvages a portion of the carbon that would otherwise be lost. frontiersin.orgevitachem.com In this cycle, glycolate (B3277807) is oxidized to glyoxylate, which is then aminated to form the amino acid glycine (B1666218). frontiersin.orgevitachem.com
Furthermore, glyoxylate serves as a precursor for the biosynthesis of other essential molecules. For instance, studies in rice have shown that glyoxylate is an efficient precursor for oxalate (B1200264) biosynthesis. mdpi.comatamanchemicals.comsmolecule.com Due to its bifunctionality, containing both an aldehyde and a carboxylic acid group, glyoxylate can participate in a variety of metabolic reactions, underscoring its importance as a central hub in cellular metabolism. atamankimya.com
Overview of Sodium Glyoxylate's Relevance in Contemporary Academic Research
In modern research, this compound serves as a stable and water-soluble source of the glyoxylate anion, making it a valuable tool in both biochemical and synthetic investigations. smolecule.com Its applications are diverse, ranging from the study of metabolic pathways to its use as a starting material in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. ontosight.aiatamankimya.comd-nb.info
In biochemical research, this compound is utilized to study the kinetics and regulation of enzymes involved in glyoxylate metabolism, such as isocitrate lyase and malate synthase. d-nb.info It is also employed to investigate metabolic fluxes and the interplay between different pathways, such as the glyoxylate cycle and the TCA cycle. thegoodscentscompany.com For example, researchers have used this compound to explore its effects on photosynthetic carbon metabolism and to understand its role in the metabolic adaptations of pathogenic fungi. mdpi.compsu.edu
In the realm of synthetic organic chemistry, the reactivity of the aldehyde and carboxyl groups in this compound makes it a versatile precursor. mdpi.comsmolecule.com It participates in a variety of chemical reactions, including:
Condensation Reactions: Reacting with aldehydes and ketones to form larger organic molecules. mdpi.comsmolecule.com
Reductive Amination: Reacting with amines to produce amino acids and their derivatives. mdpi.com
Decarboxylation: Undergoing removal of its carboxyl group under certain conditions. mdpi.comsmolecule.com
This reactivity is harnessed to synthesize a range of valuable compounds, including vanillin, allantoin, and various pharmaceutical intermediates. Recent research has also explored its use in the production of biodegradable polymers and in understanding photochemical reactions in atmospheric aerosols. The ability to produce glyoxylate from renewable resources like glucose through engineered microorganisms is also an active area of investigation, highlighting the ongoing importance of this compound in the development of sustainable chemical processes. atamanchemicals.com
Data Tables
Table 1: Key Enzymes Involved in Glyoxylate Metabolism
| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |
| Isocitrate Lyase | Isocitrate | Glyoxylate, Succinate (B1194679) | Glyoxylate Cycle |
| Malate Synthase | Glyoxylate, Acetyl-CoA | Malate, Coenzyme A | Glyoxylate Cycle |
| Glycolate Oxidase | Glycolate | Glyoxylate, Hydrogen Peroxide | Photorespiration |
| Glutamate-glyoxylate aminotransferase | Glyoxylate, Glutamate | Glycine, α-Ketoglutarate | Photorespiration |
| Hydroxypyruvate Reductase | Hydroxypyruvate, NADH | Glycerate, NAD+ | Photorespiration |
Table 2: Chemical Reactions and Applications of this compound in Research
| Reaction Type | Reactants | Products | Application Area |
| Condensation | This compound, Aldehydes/Ketones | Larger organic molecules | Organic Synthesis |
| Reductive Amination | This compound, Amines, Reducing Agent | Amino Acids/Derivatives | Pharmaceutical Synthesis |
| Decarboxylation | This compound | Glycolic Acid (under certain conditions) | Chemical Synthesis |
| Enzymatic Substrate | This compound, Lactate (B86563) Dehydrogenase | Oxalate/Glycolate | Biochemical Studies |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2706-75-4 |
|---|---|
Molecular Formula |
C2HNaO3 |
Molecular Weight |
96.02 g/mol |
IUPAC Name |
sodium;oxaldehydate |
InChI |
InChI=1S/C2H2O3.Na/c3-1-2(4)5;/h1H,(H,4,5);/q;+1/p-1 |
InChI Key |
SOEVVANXSDKPIY-UHFFFAOYSA-M |
SMILES |
C(=O)C(=O)[O-].[Na+] |
Canonical SMILES |
C(=O)C(=O)[O-].[Na+] |
Other CAS No. |
2706-75-4 |
Pictograms |
Irritant |
Related CAS |
298-12-4 (Parent) |
Synonyms |
glyoxalic acid glyoxylate glyoxylic acid glyoxylic acid, 14C2-labeled glyoxylic acid, 2-(14)C-labeled glyoxylic acid, calcium salt glyoxylic acid, sodium salt glyoxylic acid, sodium salt, 14C-labeled glyoxylic acid, sodium salt, 2-(14)C-labeled |
Origin of Product |
United States |
Enzymology and Molecular Mechanisms Associated with Glyoxylate
Structural and Functional Characterization of Glyoxylate (B1226380) Cycle Enzymes
The glyoxylate cycle utilizes five enzymes that are also found in the TCA cycle: citrate (B86180) synthase, aconitase, succinate (B1194679) dehydrogenase, fumarase, and malate (B86768) dehydrogenase. wikipedia.org However, it is defined by two key enzymes that are absent in most animals: isocitrate lyase (ICL) and malate synthase (MS). wikipedia.orgwikipedia.orgwikipedia.org
Isocitrate Lyase (ICL)
Isocitrate lyase (EC 4.1.3.1) is a pivotal enzyme that catalyzes the cleavage of isocitrate into succinate and glyoxylate. wikipedia.orgebi.ac.uk This reaction bypasses the two decarboxylation steps of the TCA cycle, which is essential for the net conversion of fats to carbohydrates. wikipedia.orgnih.gov The enzyme belongs to the family of lyases, specifically the oxo-acid-lyases that cleave carbon-carbon bonds. wikipedia.org In Mycobacterium tuberculosis, ICL is crucial for the bacterium's persistence within a host, allowing it to utilize fatty acids as a primary carbon source. ebi.ac.ukresearchgate.netuniprot.org The structure of ICL from various organisms, including E. coli and M. tuberculosis, has been extensively studied, revealing a homotetrameric structure. wikipedia.org The active site contains key residues, such as a catalytic cysteine (Cys191 in M. tuberculosis), which is essential for the aldol (B89426) cleavage mechanism. ebi.ac.ukresearchgate.net
Malate Synthase (MS)
Malate synthase (EC 2.3.3.9) catalyzes the condensation of glyoxylate with acetyl-CoA to form (S)-malate. wikipedia.orgproteopedia.org This reaction is a Claisen condensation, and it is the second unique step of the glyoxylate cycle. nih.govebi.ac.uk There are two main isoforms of malate synthase: isoform G, which is a monomer found in bacteria, and isoform A, which can form homomultimers in eukaryotes. wikipedia.org The structure of malate synthase G from E. coli has been resolved, showing a TIM barrel fold with the active site located in a cleft between the barrel and the C-terminal domain. proteopedia.orgrcsb.org Key catalytic residues include a conserved aspartate (Asp631 in E. coli) and arginine (Arg338 in E. coli), which are involved in the generation of the acetyl-CoA enolate intermediate. nih.govrcsb.org
Interactive Data Table: Key Glyoxylate Cycle Enzymes
| Enzyme | EC Number | Function | Organism Examples |
| Isocitrate Lyase | 4.1.3.1 | Cleaves isocitrate to succinate and glyoxylate | E. coli, M. tuberculosis, Plants, Fungi |
| Malate Synthase | 2.3.3.9 | Condenses glyoxylate and acetyl-CoA to form malate | E. coli, M. tuberculosis, Plants, Fungi |
Enzyme Kinetics and Mechanistic Studies of Glyoxylate-Transforming Enzymes
The enzymes that transform glyoxylate have been the subject of detailed kinetic and mechanistic studies to understand their catalytic efficiency and regulation.
Glyoxylate Reductase
Glyoxylate reductase (EC 1.1.1.79) catalyzes the NADPH-dependent reduction of glyoxylate to glycolate (B3277807). cdnsciencepub.comwikipedia.org Kinetic studies on the recombinant enzyme from Arabidopsis revealed an ordered Bi Bi kinetic mechanism, where NADPH binds to the enzyme before glyoxylate, and NADP+ is released before glycolate. cdnsciencepub.com The enzyme exhibits a high affinity for glyoxylate, with a K_m value of 4.5 µmol·L⁻¹. cdnsciencepub.com The activity of glyoxylate reductase is likely regulated in vivo by the ratio of NADPH to NADP+, with NADP+ acting as a competitive inhibitor. cdnsciencepub.com
Aminotransferases
Several aminotransferases can utilize glyoxylate as a substrate. In spinach leaves, two distinct aminotransferases with activity towards glyoxylate have been identified: serine:glyoxylate aminotransferase and glutamate:glyoxylate aminotransferase. nih.gov Both enzymes exhibit a Ping Pong Bi Bi reaction mechanism and have a K_m for glyoxylate of approximately 0.15 mM. nih.gov The glutamate:glyoxylate aminotransferase is also capable of catalyzing the alanine:glyoxylate aminotransferase reaction. nih.gov In Arabidopsis thaliana, glutamate-glyoxylate aminotransferase 1 (GGAT1) is involved in photorespiration and catalyzes several aminotransferase reactions, including glutamate:glyoxylate and alanine:glyoxylate aminotransferase activities. uniprot.org
Interactive Data Table: Kinetic Parameters of Glyoxylate-Transforming Enzymes
| Enzyme | Substrate | K_m Value | Organism |
| Glyoxylate Reductase | Glyoxylate | 4.5 µmol·L⁻¹ | Arabidopsis cdnsciencepub.com |
| Serine:glyoxylate aminotransferase | Glyoxylate | 0.15 mM | Spinach nih.gov |
| Glutamate:glyoxylate aminotransferase | Glyoxylate | 0.15 mM | Spinach nih.gov |
| Glutamate-glyoxylate aminotransferase 1 | Glyoxylate | 0.27 mM | Arabidopsis thaliana uniprot.org |
Genetic Regulation of Glyoxylate Pathway Enzymes (e.g., gene expression, knockout mutants)
The expression of the genes encoding glyoxylate cycle enzymes is tightly regulated to ensure that the pathway is active only when needed.
In Escherichia coli, the genes for isocitrate lyase (aceA) and malate synthase (aceB) are located in the ace operon. asm.orgnih.gov The expression of this operon is under the control of the transcriptional repressor IclR. asm.orgnih.govd-nb.info When E. coli is grown on acetate (B1210297), IclR is inactivated, leading to the induction of the glyoxylate cycle enzymes. asm.org Deletion of the iclR gene results in constitutive expression of the ace operon and activation of the glyoxylate pathway. d-nb.info
In plants, the expression of glyoxylate cycle enzymes is also regulated by environmental cues. For instance, in tomato seedlings grown in the dark, the activities of ICL and MS increase, but they decrease upon illumination. oup.com Knockout mutants have been instrumental in understanding the physiological role of the glyoxylate cycle. In Arabidopsis, mutants lacking ICL (icl mutants) are unable to carry out the net conversion of acetate to carbohydrate. oup.compnas.org While these mutants can still germinate, their growth is compromised, especially under low light conditions, unless they are supplied with an external sugar source. oup.compnas.org This demonstrates the importance of the glyoxylate cycle for post-germinative growth in oilseed plants. pnas.org
In the nematode Caenorhabditis elegans, the two glyoxylate cycle enzymes are encoded by a single bifunctional gene. acs.org The expression of this gene is induced by fasting conditions, suggesting that the glyoxylate cycle is a fasting response throughout larval development. acs.org
Covalent Modification of Proteins by Glyoxylate and Related Adduct Formation
Glyoxylate, being a reactive aldehyde, can participate in non-enzymatic reactions with proteins, leading to their covalent modification. This process, known as glycation, can result in the formation of advanced glycation end-products (AGEs). mdpi.comnih.gov The reactivity of glyoxylate in forming AGEs has been demonstrated with amino acids such as lysine (B10760008) and arginine. nih.govuri.edu In fact, glyoxylate has been shown to be more reactive than glucose in promoting glycation. nih.gov
Incubation of human serum albumin (HSA) with glyoxylate leads to the modification of both lysine and arginine residues. nih.gov This modification can induce conformational changes in the protein, potentially leading to aggregation and reduced biological functionality. nih.gov The formation of AGEs from glyoxylate and other dicarbonyl compounds is implicated in the pathology of various diseases, including diabetes. mdpi.comnih.govnih.gov The accumulation of these adducts can lead to "carbonyl stress," a condition analogous to oxidative stress caused by reactive oxygen species. mdpi.com
In addition to non-enzymatic modifications, some enzymes of the glyoxylate cycle are regulated by covalent modification. In E. coli, the activity of isocitrate dehydrogenase, which competes with ICL for isocitrate, is regulated by phosphorylation. wikipedia.org Phosphorylation inactivates isocitrate dehydrogenase, thereby diverting isocitrate into the glyoxylate cycle. inflibnet.ac.in
Synthetic Methodologies for Sodium Glyoxylate in Research
Electrochemical Synthesis Approaches
Electrochemical methods present a promising route for the synthesis of glyoxylic acid, which is subsequently neutralized to form sodium glyoxylate (B1226380). One notable approach involves the electrochemical reduction of oxalic acid. atamanchemicals.com Historically, lead dioxide cathodes have been utilized for this conversion in a sulfuric acid electrolyte. atamanchemicals.com
More recent innovations focus on improving efficiency and simplifying downstream processing. A patented method describes the preparation of sodium glyoxylate by coupling reverse osmosis and electrodialysis technologies with electrolysis. google.com In this process, a low-concentration reaction solution is first concentrated using reverse osmosis. This step is critical as a higher electrolyte concentration helps to decrease the operating voltage of the electrolytic cell, which in turn enhances current efficiency and the stability of the lead electrode. google.com The process also incorporates electrodialysis for the recovery and recycling of unreacted oxalic acid, contributing to a more sustainable and cost-effective industrial process. google.com Another electrochemical route involves the oxidation of glycine (B1666218) in an alkaline medium to directly yield this compound. smolecule.com
| Electrochemical Method | Precursor | Key Process/Technology | Advantages | Reference |
| Electrochemical Reduction | Oxalic Acid | Use of lead dioxide cathodes in sulfuric acid electrolyte. | Direct conversion to glyoxylic acid. | atamanchemicals.com |
| Coupled Electrolysis | Oxalic Acid | Reverse osmosis for concentration; Electrodialysis for recycling. | Reduced voltage, improved efficiency and electrode stability. | google.com |
| Electrochemical Oxidation | Glycine | Synthesis in an alkaline medium. | Direct production of this compound. | smolecule.com |
Oxidation Reactions for Glyoxylate Production (e.g., glyoxal (B1671930) oxidation)
The oxidation of glyoxal is a primary and widely studied chemical route for producing glyoxylic acid. A common, though challenging, method employs hot nitric acid as the oxidizing agent to convert one of the aldehyde groups in glyoxal to a carboxylic acid. atamanchemicals.comresearchgate.net However, this reaction is highly exothermic and carries a risk of thermal runaway. atamanchemicals.com A significant drawback of this method is the frequent formation of oxalic acid as an over-oxidation by-product. atamanchemicals.comresearchgate.net
The complex mixture resulting from the direct oxidation of glyoxal necessitates effective separation techniques to isolate the desired glyoxylic acid. researchgate.net Research has focused on developing controlled oxidation processes to minimize by-products and streamline purification. researchgate.nettandfonline.com In biological systems and certain biocatalytic approaches, enzymes such as aldehyde dehydrogenase can also effectively oxidize glyoxal to glyoxylate. nih.gov
| Oxidation Method | Starting Material | Oxidizing Agent | Key Challenges/By-products | Reference |
| Chemical Oxidation | Glyoxal | Nitric Acid | Highly exothermic, potential for thermal runaway, oxalic acid formation. | atamanchemicals.comresearchgate.net |
| Enzymatic Oxidation | Glyoxal | Aldehyde Dehydrogenase | Specificity, reaction conditions. | nih.gov |
Ionic Exchange and Selective Separation Strategies for this compound
Given the complex mixtures produced during synthesis, particularly from glyoxal oxidation, ionic exchange and selective separation are critical for obtaining pure this compound. A notable strategy involves using exchange reactions to selectively separate glyoxylic acid. researchgate.nettandfonline.com
In one effective method, the crude product mixture from glyoxal oxidation is treated with a specific amount of calcium carbonate (CaCO3). researchgate.nettandfonline.com This causes the co-precipitation of calcium glyoxylate and the by-product, calcium oxalate (B1200264). The subsequent step involves treating this mixture of calcium salts with sodium carbonate (Na2CO3). researchgate.nettandfonline.com An exchange reaction occurs where the moderately soluble calcium glyoxylate is converted into the highly soluble this compound, while insoluble calcium carbonate precipitates out. tandfonline.com This process efficiently separates the glyoxylate from the oxalate. tandfonline.com
Ion-exchange chromatography is another powerful tool. High-performance liquid chromatography (HPLC) systems using anion-exchange columns, such as the Dionex IonPac AS11, can separate glyoxylate from other organic acids in a mixture. dokumen.pub Furthermore, electrodialysis has been successfully employed to remove impurities like chromogenic substances and to separate oxalic acid from glyoxylic acid solutions, contributing to the industrial viability of electrochemical synthesis routes. researchgate.net
| Separation Strategy | Principle | Reagents/Materials | Outcome | Reference |
| Selective Precipitation/Exchange | Difference in solubility of calcium and sodium salts. | Calcium Carbonate (CaCO3), Sodium Carbonate (Na2CO3). | Conversion of calcium glyoxylate to soluble this compound, separating it from insoluble salts. | researchgate.nettandfonline.com |
| Ion-Exchange Chromatography | Separation based on ionic affinity. | Anion-exchange columns (e.g., Dionex IonPac AS11). | High-resolution separation of glyoxylate from other anions. | dokumen.pub |
| Electrodialysis | Ion migration under an electric field. | Ion-exchange membranes. | Removal of ionic impurities and by-products like oxalic acid. | researchgate.net |
Enzymatic and Biocatalytic Synthesis of Glyoxylate
Biocatalytic methods offer highly specific and environmentally benign pathways to glyoxylate. The glyoxylate cycle, an anabolic pathway found in plants, bacteria, and fungi, is a central route for glyoxylate biosynthesis. nih.govwikipedia.org This cycle utilizes two key enzymes: isocitrate lyase (ICL) and malate (B86768) synthase. nih.gov ICL catalyzes the cleavage of isocitrate to yield glyoxylate and succinate (B1194679), directly producing the target compound from a central metabolite. nih.govwikipedia.org
Other enzymatic reactions also contribute to glyoxylate synthesis. Glycolate (B3277807) oxidase, an enzyme present in human liver peroxisomes, catalyzes the oxidation of glycolate to form glyoxylate. atamanchemicals.comauajournals.org Researchers have successfully engineered microorganisms like Escherichia coli to enhance the production of glyoxylate from simple carbon sources like glucose. mdpi.com By manipulating metabolic pathways, such as deleting genes for competing reactions (e.g., aceB for malate synthase), the flux towards glyoxylate can be significantly increased. mdpi.com
| Enzyme/Pathway | Function | Substrate | Biological Context | Reference |
| Isocitrate Lyase (ICL) | Cleaves isocitrate into glyoxylate and succinate. | Isocitrate | Key enzyme of the glyoxylate cycle in plants, bacteria, fungi. | nih.govwikipedia.org |
| Glycolate Oxidase | Oxidizes glycolate to glyoxylate. | Glycolate | Part of photorespiration and amino acid metabolism in plants and animals. | atamanchemicals.comauajournals.org |
| Engineered E. coli | Overproduces glyoxylate from a simple sugar. | Glucose | Metabolic engineering for industrial bioproduction. | mdpi.com |
Advanced Analytical Techniques for Glyoxylate Research
Spectrophotometric Determination Methods
Spectrophotometry offers a rapid and cost-effective approach for glyoxylate (B1226380) determination, often relying on a chemical reaction that produces a colored product. These methods are particularly useful for enzyme assays where the production or consumption of glyoxylate is monitored continuously. sigmaaldrich.comnih.gov
One of the most common methods involves the reaction of glyoxylate with phenylhydrazine (B124118). sigmaaldrich.comresearchgate.netsigmaaldrich.com In this reaction, glyoxylate and phenylhydrazine condense to form glyoxylate phenylhydrazone, which can be directly measured by its absorbance at approximately 324 nm. sigmaaldrich.comresearchgate.netsigmaaldrich.comoup.com For enhanced sensitivity, the glyoxylate phenylhydrazone can be further oxidized, often using potassium ferricyanide, in the presence of excess phenylhydrazine to yield 1,5-diphenylformazan, a stable and intensely colored compound with an absorption maximum around 515-535 nm. oup.comresearchgate.netnih.gov This two-step process significantly increases the signal, allowing for the detection of lower glyoxylate concentrations. nih.gov
Another approach utilizes o-aminobenzaldehyde, which reacts with glyoxylate in the presence of glycine (B1666218) to form a colored product with an absorbance maximum at 440 nm. oup.com This method has been shown to be effective for quantifying glyoxylate in the range of 0.05 to 1.5 micromoles and is applicable for assaying enzymes that produce glyoxylate, such as isocitrate lyase and glycollate oxidase. oup.com
Enzyme-coupled assays provide high specificity. For instance, glyoxylate can be enzymatically converted to oxaloacetate, a reaction coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The resulting NADH then reduces a tetrazolium salt to a formazan (B1609692) dye, which can be quantified spectrophotometrically. nih.gov This method is highly sensitive, capable of measuring nanomole quantities of glyoxylate, and is suitable for high-throughput screening applications. nih.gov
| Method | Reagent(s) | Analyte | Wavelength (nm) | Key Features |
| Phenylhydrazine Condensation | Phenylhydrazine | Glyoxylate Phenylhydrazone | 324 | Direct, continuous measurement; commonly used in enzyme assays. sigmaaldrich.comresearchgate.netsigmaaldrich.com |
| Phenylhydrazine/Formazan Formation | Phenylhydrazine, Potassium Ferricyanide | 1,5-Diphenylformazan | 515-535 | Enhanced sensitivity due to stable, intensely colored product. oup.comresearchgate.netnih.gov |
| o-Aminobenzaldehyde Reaction | o-Aminobenzaldehyde, Glycine | Dihydroquinazoline derivative | 440 | Selective for glyoxylate in the presence of other α-keto acids. oup.com |
| Enzyme-Coupled Assay | Malate (B86768) Synthase, Malate Dehydrogenase, Tetrazolium salt | Formazan | Varies | High specificity and sensitivity; suitable for high-throughput screening. nih.gov |
Chromatographic Approaches (HPLC, GC-MS/MS)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are the cornerstones of modern glyoxylate analysis. They offer superior separation and specificity compared to spectrophotometric methods, making them ideal for complex biological samples. creative-proteomics.comresearchgate.net
HPLC methods are widely used for the quantification of glyoxylate in matrices like urine and serum. researchgate.netnii.ac.jp Due to the lack of a strong chromophore or fluorophore in the glyoxylate molecule, pre-column derivatization is mandatory for sensitive detection. nii.ac.jp HPLC systems are commonly coupled with UV or fluorescence detectors. For example, after derivatization with phenylhydrazine, the resulting phenylhydrazone can be detected by UV spectrophotometry at 324 nm. researchgate.net Reverse-phase HPLC is typically used for the separation. researchgate.netgoogle.com
Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides very high sensitivity and specificity, allowing for the detection of trace amounts of glyoxylate. nih.govnih.gov This technique requires the conversion of non-volatile glyoxylate into a volatile derivative before it can be analyzed by GC. nih.gov The mass spectrometer then separates the derivatized analyte based on its mass-to-charge ratio, and tandem MS (MS/MS) provides further structural confirmation and quantification by fragmenting the initial ion and analyzing the resulting product ions. nih.govacs.org This is particularly valuable for stable isotope tracing studies and for analysis in highly complex matrices where interfering substances are a major concern. nih.govacs.org
Derivatization is a critical step in the chromatographic analysis of glyoxylate, aiming to improve its volatility for GC analysis or enhance its detectability for HPLC. nii.ac.jpnih.govresearchgate.net The choice of derivatization reagent depends on the analytical platform and the sample matrix.
For HPLC analysis, reagents that introduce a chromophore or fluorophore are preferred.
Phenylhydrazine (PH) reacts with the aldehyde group of glyoxylate to form a stable phenylhydrazone, which can be detected by UV detectors. researchgate.netmdpi.com
2,4-Dinitrophenylhydrazine (B122626) (DNPH) is another common reagent that forms a dinitrophenylhydrazone derivative, suitable for HPLC-UV detection. google.comnih.govresearchgate.net This reaction is typically carried out in an acidic solution. researchgate.net
2-Aminobenzenthiol (2-ABT) serves as a fluorogenic reagent, reacting with glyoxylate in an acidic medium to create a highly fluorescent thiazine (B8601807) derivative, enabling very sensitive detection with a fluorescence detector (LOD of 10 nM). nii.ac.jp
For GC-MS analysis, derivatization aims to increase the volatility and thermal stability of glyoxylate.
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a silylating agent that has been successfully used for the analysis of glyoxylate and other related metabolites like oxalate (B1200264) and glycolate (B3277807). nih.govnih.govacs.org However, for glyoxylate analysis with MTBSTFA, an additional derivatization step is often required. acs.org
Ethylhydroxylamine can be used in combination with MTBSTFA to derivatize glyoxylate, making it observable by GC-MS, a feat not possible with MTBSTFA alone. acs.orgresearchgate.net
o-Phenylenediamine has also been investigated as a derivatization reagent for GC-MS analysis. nih.govnih.gov
| Technique | Derivatization Reagent | Derivative Formed | Purpose |
| HPLC-UV | Phenylhydrazine | Phenylhydrazone | Introduces a UV-active chromophore. researchgate.netmdpi.com |
| HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) | Dinitrophenylhydrazone | Introduces a strong chromophore for UV detection. nih.govresearchgate.net |
| HPLC-Fluorescence | 2-Aminobenzenthiol (2-ABT) | Fluorescent Thiazine | Creates a highly fluorescent product for sensitive detection. nii.ac.jp |
| GC-MS/MS | Ethylhydroxylamine & MTBSTFA | Silylated Oxime | Increases volatility and thermal stability for GC analysis. nih.govnih.govacs.org |
Stable isotope tracing is a powerful technique to investigate metabolic pathways and measure metabolic fluxes in vivo. nih.govmdpi.comspringernature.com This approach involves introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), into a biological system. nih.govshimadzu.com By tracking the incorporation of the isotope into downstream metabolites like glyoxylate, researchers can elucidate metabolic networks and quantify the rate of metabolic reactions. nih.govoup.com
In the context of glyoxylate metabolism, ¹³C-labeled precursors like [1-¹³C]glycolate or [U-¹³C]glucose are administered. mdpi.comacs.org The labeled atoms are then traced as they are metabolized through various pathways, including the glyoxylate cycle. isotope.comembopress.orgplos.org GC-MS/MS is the analytical tool of choice for these studies, as it can differentiate between the labeled (heavier) and unlabeled (lighter) isotopologues of glyoxylate and its related metabolites based on their mass-to-charge ratios. shimadzu.comacs.orgplos.org
By measuring the isotopic enrichment (the proportion of the labeled metabolite), it is possible to calculate the endogenous production rates of compounds like oxalate and glycolate and to determine the relative contribution of different pathways to glyoxylate metabolism. nih.govacs.org For example, this method has been crucial in studying the metabolic derangements in primary hyperoxalurias, a group of genetic disorders affecting glyoxylate metabolism. acs.orgacs.org The analysis allows for a detailed investigation of the conversion of glycolate to glyoxylate and oxalate, providing critical information for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions. nih.govacs.org
Polarographic and Other Electrochemical Detection Methods
Electrochemical methods offer an alternative for glyoxylate detection, characterized by high sensitivity and the potential for miniaturization for on-site analysis. nih.govuobabylon.edu.iq Polarography, a specific type of voltammetry using a dropping mercury electrode, has been used for glyoxylate analysis. accessscience.comwikipedia.org
One approach involves the derivatization of glyoxylate with 2,4-dinitrophenylhydrazine (DNPH). The resulting derivative, glyoxylic acid 2,4-dinitrophenylhydrazone, can then be analyzed by differential pulse polarography. researchgate.net This technique measures the current that flows as a function of an applied potential, providing both qualitative and quantitative information about the electroactive derivative.
More recent electrochemical sensor development focuses on modified electrodes to enhance sensitivity and selectivity. nih.gov While direct detection of glyoxylate can be challenging, indirect methods are being explored. Voltammetric studies on platinum single-crystal electrodes have been used to investigate the electrochemical behavior of glyoxylic acid. These fundamental studies help in designing more effective electrochemical sensors.
Method Validation and Considerations for Analysis in Complex Biological Matrices
The development of any reliable analytical method for glyoxylate requires rigorous validation, especially when applied to complex biological matrices such as plasma, urine, or tissue homogenates. nii.ac.jpnih.govrsc.org Method validation ensures that the analytical procedure is accurate, precise, reproducible, and fit for its intended purpose, often following guidelines from bodies like the International Council for Harmonisation (ICH). nii.ac.jprsc.org
Key validation parameters include:
Linearity: The method must demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. nii.ac.jpnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nii.ac.jp For example, an HPLC-fluorescence method for glyoxylate achieved an LOD of 10 nM. nii.ac.jp
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. nii.ac.jpresearchgate.net Precision measures the repeatability (intra-day) and reproducibility (inter-day) of the results, typically expressed as the coefficient of variation (CV). nih.govresearchgate.net For a GC-MS/MS method, inter- and intra-day precision for glyoxylate were reported with CVs of <18.3% and <6.7%, respectively. nih.govacs.org
Specificity and Selectivity: The method must be able to unequivocally assess the analyte in the presence of other components expected to be in the sample, such as other metabolites, salts, and proteins. nih.gov Chromatographic separation and the specificity of MS/MS detection are crucial for achieving this in biological matrices. nih.gov
Stability: The stability of glyoxylate in the biological matrix under specific storage and handling conditions (e.g., freeze-thaw cycles, storage at -80°C) must be evaluated to ensure sample integrity. creative-proteomics.com
Analysis in biological fluids presents challenges due to the "matrix effect," where other components can interfere with the analyte's ionization in the mass spectrometer, leading to signal suppression or enhancement. researchgate.net Proper sample preparation, including protein precipitation, solid-phase extraction (SPE), and the use of isotopically labeled internal standards, is essential to mitigate these effects and ensure reliable quantification. rsc.orgnih.gov
Biological and Physiological Research Applications of Glyoxylate
Roles in Microbial Physiology and Adaptations
In microorganisms, the glyoxylate (B1226380) cycle is a key adaptive mechanism, allowing them to thrive in environments where simple sugars are scarce. wikipedia.org
Microorganisms, including bacteria and fungi, utilize the glyoxylate cycle to assimilate carbon from alternative sources such as acetate (B1210297) and fatty acids. wikipedia.orgfrontiersin.org This metabolic flexibility is essential for their growth and survival. frontiersin.org The cycle bypasses the decarboxylation steps of the TCA cycle, conserving carbon skeletons for biomass production. frontiersin.org Key enzymes in this pathway are isocitrate lyase (ICL) and malate (B86768) synthase (MS). pnas.org ICL cleaves isocitrate to produce succinate (B1194679) and glyoxylate, while MS condenses glyoxylate with acetyl-CoA to form malate. pnas.org This process allows for the net conversion of two acetyl-CoA molecules into one molecule of succinate, which can then be used for gluconeogenesis or other biosynthetic processes. nih.gov
In Mycobacterium tuberculosis, the glyoxylate shunt is essential for metabolizing fatty acids. pnas.org The detoxification of glyoxylate by malate synthase is a critical function, as the accumulation of glyoxylate can be toxic. pnas.org Studies have shown that a deficiency in malate synthase leads to an accumulation of glyoxylate and subsequent ketoacidosis in M. tuberculosis when cultured on fatty acids. pnas.org
| Organism | Carbon Source | Key Function of Glyoxylate Cycle | Reference |
| Bacteria, Fungi, Protists | Acetate, Fatty Acids | Enables growth on two-carbon compounds by bypassing CO2 loss in the TCA cycle. | wikipedia.org |
| Mycobacterium tuberculosis | Fatty Acids | Essential for fatty acid metabolism and detoxification of glyoxylate. | pnas.org |
| Pseudomonas species | Acetate | Allows utilization of acetate as the sole carbon source. | inflibnet.ac.in |
| Candida glabrata | Acetyl-CoA from fatty acids | Primary carbon source for producing cellular building blocks within macrophages. | nih.gov |
The glyoxylate cycle is also implicated in the stress tolerance of various microorganisms. frontiersin.org It has been observed to be upregulated under conditions of oxidative and antibiotic stress. nih.gov In some bacteria, the glyoxylate cycle is activated to help remove excess reactive oxygen species (ROS) produced during stress, thereby maintaining cell survival. mdpi.com
Research on Pseudomonas aeruginosa has revealed a complex role for the glyoxylate shunt in stress response. nih.gov While it is upregulated under oxidative stress, deletion of the aceA gene (encoding isocitrate lyase) surprisingly improved cell growth under oxidative and antibiotic stress conditions, suggesting a metabolic shift towards aerobic denitrification. nih.govnih.gov This indicates that the role of the glyoxylate cycle in stress tolerance can be species-specific and context-dependent. nih.gov In other bacteria, the upregulation of glyoxylate shunt proteins during starvation suggests a metabolic shift away from energy production towards the anabolic synthesis of molecules important for survival. researchgate.net
The glyoxylate cycle is a critical factor in the pathogenesis and virulence of several fungal species. mdpi.com When pathogenic fungi infect a host, they often encounter a glucose-poor environment within phagocytic cells like macrophages. nih.govresearchgate.net In this scenario, the fungi switch to utilizing alternative carbon sources, such as lipids, which are broken down into acetyl-CoA. nih.gov The glyoxylate cycle then becomes essential for converting this acetyl-CoA into carbohydrates necessary for growth and survival. nih.govnih.gov
Studies on Candida albicans, a common human fungal pathogen, have shown that the key enzymes of the glyoxylate cycle, ICL1 and MLS1, are significantly upregulated upon phagocytosis by macrophages. nih.gov Mutants of C. albicans lacking the ICL1 gene exhibit markedly reduced virulence in mouse models. nih.gov Similarly, in Candida glabrata, the glyoxylate cycle, particularly the ICL1 gene, is crucial for its virulence. bohrium.com The glyoxylate cycle's importance extends to other pathogens as well, including Mycobacterium tuberculosis, where it is required for virulence. nih.govrockefeller.edu
| Fungal Pathogen | Role of Glyoxylate Cycle in Virulence | Key Findings | Reference |
| Candida albicans | Essential for survival and growth within macrophages. | Upregulation of ICL1 and MLS1 upon phagocytosis; icl1 mutants show reduced virulence. | nih.govresearchgate.net |
| Candida glabrata | Crucial for virulence and intracellular survival. | ICL1 gene is essential for utilizing alternative carbon sources within the host. | bohrium.com |
| Cryptococcus neoformans | Contributes to survival within the host. | ICL is upregulated after macrophage infection. | researchgate.net |
| Paracoccidioides brasiliensis | Increased activity during infection. | ICL levels increase during mouse lung infection. | researchgate.net |
Functions in Plant Metabolism and Development
In plants, the glyoxylate cycle is primarily active in specific tissues and developmental stages, playing a vital role in converting stored lipids into sugars. wikipedia.org This process occurs in specialized peroxisomes called glyoxysomes. wikipedia.org
During the germination of oil-rich seeds, stored lipids (triacylglycerols) are hydrolyzed to fatty acids, which are then broken down into acetyl-CoA via β-oxidation. nih.govresearchgate.net The glyoxylate cycle is instrumental in converting this acetyl-CoA into succinate, which is then transported to the mitochondria and converted to oxaloacetate. wikipedia.orgresearchgate.net The oxaloacetate is subsequently used in gluconeogenesis to produce sucrose (B13894). nih.gov This sucrose provides the necessary energy and carbon skeletons to support the growth of the young seedling before it can perform photosynthesis. inflibnet.ac.innih.gov
Research on Arabidopsis thaliana has demonstrated that while the glyoxylate cycle is not strictly essential for germination itself, it is crucial for postgerminative growth and seedling establishment, especially under low light conditions. nih.gov Mutants lacking key glyoxylate cycle enzymes can still break down storage lipids for respiration, but their growth is arrested without an external supply of sugar or sufficient light for photosynthesis. nih.gov
The glyoxylate cycle is also active during seed and pollen development. utas.edu.auresearchgate.net In developing embryos, the enzymes of the glyoxylate cycle are expressed, suggesting a role in metabolic processes leading to seed maturation. nih.gov
In olive (Olea europaea L.) pollen, the glyoxylate cycle is functional during the early stages of germination. oup.com Triacylglycerols, the main lipid reserve in olive pollen, are mobilized, and the resulting fatty acids are converted to acetyl-CoA through β-oxidation. oup.com This acetyl-CoA then enters the glyoxylate cycle to produce four-carbon compounds that can be used for sugar synthesis, providing energy for pollen tube growth. oup.com Studies on Arabidopsis have also shown that the acyltransferases DGAT1 and PDAT1, involved in triacylglycerol synthesis, are essential for normal pollen and seed development, highlighting the importance of lipid metabolism in these processes. oup.com
Glyoxylate in Invertebrate and Vertebrate Systems
The glyoxylate cycle is generally considered absent in most animals, with a notable exception being nematodes, particularly during the early stages of embryogenesis. wikipedia.org In nematodes such as Caenorhabditis elegans and Ascaris lumbricoides, there is strong evidence that the conversion of lipids to carbohydrates is dependent on a functional glyoxylate cycle. bionames.org During early development, a decrease in lipid levels correlates with an increase in the specific activities of the key glyoxylate cycle enzymes, isocitrate lyase and malate synthase. bionames.org The primary carbohydrates synthesized are glycogen (B147801) and trehalose (B1683222). bionames.org
The function of the glyoxylate cycle extends beyond embryonic development in some nematodes. For instance, in Haemonchus contortus, the presence of isocitrate lyase and malate synthase activities throughout its free-living stages suggests a continuous role for this pathway. bionames.org One hypothesis is that the trehalose produced via the glyoxylate cycle may confer protection against environmental stresses like freezing and desiccation. bionames.org In C. elegans, the glyoxylate shunt is crucial for desiccation tolerance. nih.gov Furthermore, research on C. elegans has shown that eliminating mitochondrial superoxide (B77818) dismutase leads to increased expression of the icl-1 gene, which encodes the glyoxylate shunt enzymes, and this induction is necessary for the survival of these mutants. biorxiv.org This suggests a protective role for the glyoxylate shunt against mitochondrial superoxide stress. biorxiv.org The glyoxylate cycle in C. elegans is localized to the mitochondria. nih.gov
For a long time, vertebrates were thought to be incapable of performing the glyoxylate cycle due to the apparent absence of its two key enzymes, isocitrate lyase (ICL) and malate synthase (MS). wikipedia.orgrockefeller.edu However, more recent research has begun to challenge this long-held belief. While the canonical glyoxylate cycle is absent, homologs of the genes for ICL and MS have been identified in some vertebrate genomes. researchgate.netnih.gov
Comparative genomic studies have identified MS gene homologs in various vertebrates, including fish, amphibians, and even some non-placental mammals like the platypus and opossum, though they appear to be absent in placental mammals. researchgate.netnih.gov Similarly, ICL activity has been detected in the liver of food-starved rats and in newborn rats, suggesting a potential for glyoxylate cycle activity under specific physiological conditions. researchgate.netmedscimonit.com In newborn rats, the activities of ICL and MS were found in liver homogenates, which were absent in adult rats. medscimonit.com
Furthermore, studies on mammalian epiphyseal growth plate cartilage have identified both ICL and MS, suggesting that this specific tissue may possess the capacity for gluconeogenesis from lipids via the glyoxylate pathway. nih.gov This could be particularly advantageous for a poorly vascularized tissue like cartilage that functions under low oxygen tension. nih.gov The presence of these enzyme homologs in some animal tissues has raised questions about their evolutionary origins and suggests that animals may encode alternative enzymes of the cycle with functions that differ from those in non-metazoan species. wikipedia.org
Glyoxylate is a recognized endogenous metabolite in mammals, including humans. nih.govnih.govescholarship.org It is produced in various subcellular compartments, including peroxisomes, mitochondria, and the cytosol. nih.gov The metabolism of glyoxylate in humans is complex and involves several key enzymes to prevent its accumulation and subsequent conversion to the toxic, non-metabolizable end product, oxalate (B1200264). nih.govjournals.co.za
The primary sources of endogenous glyoxylate include the catabolism of the amino acids glycine (B1666218) and hydroxyproline (B1673980), as well as the oxidation of glycolate (B3277807). nih.govjournals.co.zawikipathways.orgresearchgate.net The degradation of hydroxyproline, a major component of collagen, is estimated to produce a significant amount of glyoxylate daily. nih.gov Glyoxal (B1671930), which can be formed from the catabolism of carbohydrates, proteins, and fats, is also a prominent precursor to glyoxylate. nih.gov
Efficient detoxification systems are in place to manage glyoxylate levels. The key enzymes involved are alanine-glyoxylate aminotransferase (AGT) and glyoxylate reductase/hydroxypyruvate reductase (GRHPR). nih.gov AGT, primarily located in the peroxisomes of liver cells, converts glyoxylate to glycine. nih.govauajournals.org GRHPR, found in the cytosol, reduces glyoxylate to glycolate. nih.gov A small portion of glyoxylate can be oxidized to oxalate by lactate (B86563) dehydrogenase (LDH) in the cytosol. nih.govjournals.co.za Defects in the genes encoding AGT or GRHPR lead to the genetic disorders primary hyperoxaluria type 1 (PH1) and type 2 (PH2), respectively, which are characterized by excessive oxalate production. nih.gov
Table 2: Key Enzymes in Human Glyoxylate Metabolism
Enzyme Abbreviation Subcellular Location Function Associated Disease (if deficient) Reference Alanine-Glyoxylate Aminotransferase AGT Peroxisomes (Liver) Converts glyoxylate to glycine Primary Hyperoxaluria Type 1 (PH1) researchgate.net Glyoxylate Reductase/Hydroxypyruvate Reductase GRHPR Cytosol Reduces glyoxylate to glycolate Primary Hyperoxaluria Type 2 (PH2) researchgate.net Lactate Dehydrogenase LDH Cytosol Oxidizes glyoxylate to oxalate N/A [3, 27] Glycolate Oxidase GO Peroxisomes Converts glycolate to glyoxylate Primary Hyperoxaluria Type 1 (PH1) auajournals.org 4-hydroxy-2-oxoglutarate aldolase HOGA1 Mitochondria Generates glyoxylate from hydroxyproline degradation Primary Hyperoxaluria Type 3 (PH3) researchgate.net
Recent research has identified sodium glyoxylate as a potential and potent countermeasure against cyanide poisoning. plos.orgnih.gov Cyanide is a fast-acting metabolic poison that primarily inhibits cytochrome c oxidase in the electron transport chain, leading to a halt in aerobic respiration and subsequent metabolic collapse. nih.govresearchgate.net
Glyoxylate appears to mitigate cyanide toxicity through a multi-faceted mechanism. One proposed action is the direct chemical reaction between glyoxylate and cyanide to form a less toxic cyanohydrin. nih.govoup.com However, its protective effects are not solely based on this chemical scavenging. researchgate.netnih.gov
A crucial aspect of glyoxylate's role is its ability to modulate the metabolic state of the cell and reverse the redox imbalances induced by cyanide. nih.govresearchgate.netoup.com Studies in zebrafish and swine models have shown that glyoxylate treatment restores metabolic profiles and improves physiological parameters like oxygenation and pH following cyanide exposure. nih.govplos.orgoup.com Specifically, glyoxylate administration is associated with rapid pyruvate (B1213749) consumption without a corresponding rise in lactate levels, an effect that requires the enzyme lactate dehydrogenase (LDH). researchgate.netnih.gov This suggests that glyoxylate helps to alleviate the reductive stress caused by cyanide poisoning, at least in part by reversing cyanide-induced redox imbalances in both the cytosol and mitochondria. researchgate.netnih.gov In a swine model of lethal cyanide poisoning, intramuscular administration of glyoxylate significantly improved survival rates from 12% in the control group to 83% in the treated group. nih.govoup.com
Table 3: Compounds Mentioned in the Article
Compound Name This compound Glyoxylate Isocitrate Malate Catalase Hydroxypyruvate Citrate (B86180) Acetyl-CoA Glycogen Trehalose Superoxide Oxalate Glycine Hydroxyproline Glycolate Glyoxal Pyruvate Lactate Cyanide Cyanohydrin
Applications of Glyoxylate in Chemical Bioproduction and Engineering
Metabolic Engineering for Bioproduction of Chemicals
Metabolic engineering harnesses microbial cell factories for the eco-friendly bioproduction of chemicals, offering a sustainable alternative to conventional petro-based processes. frontiersin.orgnih.gov A critical aspect of this field is the creation of high-performance microbial strains with high titer, yield, and productivity through the strategic manipulation of metabolic pathways. nih.gov The glyoxylate (B1226380) cycle, a central metabolic hub, has been a significant focus of these engineering efforts. frontiersin.orgnih.gov
By fine-tuning or rewiring the glyoxylate cycle, researchers can channel metabolic flux towards the synthesis of a wide array of valuable chemicals. frontiersin.org This can involve reinforcing, weakening, or dynamically controlling the cycle to balance product output with cellular growth and the regeneration of reducing power. frontiersin.org The knowledge gained from studying the enzymology and metabolic regulation of the glyoxylate cycle, particularly in model organisms like Escherichia coli and pathogenic bacteria such as Mycobacterium tuberculosis, has laid a robust foundation for its application in metabolic engineering for chemical bioproduction. frontiersin.org
For instance, engineering the glyoxylate cycle has been instrumental in reducing the production of byproducts like acetate (B1210297) and increasing the synthesis of desired molecules such as 3-hydroxypropionate, a precursor for polyhydroxyalkanoate (PHA) copolymers. researchgate.net The strategic overexpression of key enzymes or the deletion of competing pathways can significantly enhance the production of target chemicals. frontiersin.org
Biosynthesis of Organic Acids, Amino Acids, and Fatty Acid-Related Products via Glyoxylate Cycle Manipulation
The glyoxylate cycle is intrinsically linked to the tricarboxylic acid (TCA) cycle and serves as a crucial hub for the biosynthesis of numerous valuable compounds, including organic acids, amino acids, and fatty acid-related products. frontiersin.orgontosight.ai By manipulating this cycle, metabolic engineers can significantly enhance the production of these target molecules in microbial systems. frontiersin.org
Organic Acids: The glyoxylate cycle is a key pathway for producing various organic acids. For example, isocitrate, an intermediate in the TCA cycle, can be converted into succinic acid and glyoxylic acid by the enzyme isocitrate lyase. frontiersin.org Subsequently, malate (B86768) synthase facilitates the reaction of glyoxylic acid and acetyl-CoA to form malic acid. frontiersin.org While the theoretical yield may be lower than some alternative pathways, the glyoxylate pathway offers a more efficient metabolic route for the production of acids like fumaric acid. frontiersin.org The synthesis of itaconic acid has also been achieved by overexpressing citrate (B86180) synthase in conjunction with glyoxylate cycle engineering. frontiersin.org Glycolic acid, another valuable organic acid, can be produced through the glyoxylate shunt, which bypasses the oxidative decarboxylation steps of the TCA cycle. frontiersin.org
Amino Acids: Several amino acids and their derivatives are synthesized from intermediates of the glyoxylate and TCA cycles, such as oxaloacetate (OAA), α-ketoglutarate, and succinyl-CoA. frontiersin.orgwikipedia.org The L-aspartate family of amino acids, which includes L-lysine, L-methionine, L-threonine, and L-isoleucine, are all derived from L-aspartate, which is directly synthesized from OAA. frontiersin.org Consequently, increasing the OAA pool through glyoxylate cycle engineering is a key strategy for improving the production of these amino acids. frontiersin.org Glutamic acid is another amino acid whose biosynthesis is linked to the cycle through its precursor, α-ketoglutaric acid. libretexts.org
Fatty Acid-Related Products: The synthesis of fatty acids originates from acetyl-CoA, a key intermediate at the entry point of the TCA cycle and closely related to the glyoxylate cycle. frontiersin.org This connection allows for the engineering of the glyoxylate cycle to enhance the production of various acetyl-CoA derivatives, including monomers for polyhydroxyalkanoates (PHAs) and other bioactive compounds. frontiersin.org Additionally, compounds like propionate (B1217596) and 4-hydroxybutyrate can be synthesized from succinyl-CoA, another intermediate strongly linked to the glyoxylate shunt. frontiersin.org
The following table summarizes representative studies on the biosynthesis of various chemicals through the engineering of the glyoxylate cycle:
| Product | Microorganism | Key Engineering Strategy | Titer/Yield |
| Succinate (B1194679) | E. coli | Deletion of repressor IclR to channel NADH and acetyl-CoA into the glyoxylate cycle. | 1.6 mol/mol glucose |
| Itaconic acid | E. coli | Overexpression of gltA (citrate synthase). | 3.57 g/L |
| L-Homoserine | E. coli | Increasing the oxaloacetate (OAA) pool. | Not Specified |
| Glycolic Acid | E. coli | 13 genetic modifications including overexpression of NADPH glyoxylate reductase and attenuation of isocitrate dehydrogenase. | ~57 g/L |
| Glycolic Acid | E. coli | Further genetic modifications to the above strain. | 65 g/L |
This table is generated based on data from multiple sources. frontiersin.orgfrontiersin.org
Enzymatic Biotransformations for the Synthesis of Industrial Intermediates
Enzymatic biotransformations offer a powerful and sustainable approach for synthesizing valuable industrial chemicals. researchgate.netsciepublish.com Glyoxylate and its related enzymes play a significant role in these processes, enabling the conversion of simple starting materials into more complex and valuable products. researchgate.netresearchgate.net
A notable example is the use of glyoxylate carboligase (GCL), a thiamin diphosphate (B83284) (ThDP)-dependent enzyme. acs.org This enzyme catalyzes the decarboxylation of glyoxylate and its subsequent ligation to a second molecule of glyoxylate to form tartronate (B1221331) semialdehyde. acs.org Engineered variants of GCL have demonstrated the ability to synthesize other valuable compounds, such as (S)-acetolactate and acetylglycolate, by utilizing different donor and acceptor molecules. acs.org
Whole-cell biocatalysis is another key strategy that leverages enzymatic pathways within microorganisms. For instance, a biocatalytic system for producing glycolic acid from formaldehyde (B43269) has been developed using an engineered glyoxylate carboligase from Escherichia coli and an aldehyde dehydrogenase. researchgate.net This system efficiently condenses two molecules of formaldehyde into glycolaldehyde (B1209225), which is then oxidized to glycolic acid. researchgate.net Through metabolic engineering to optimize substrate consumption and minimize byproduct formation, a production rate of up to 20.3 U/g dry cells with a conversion of up to 92% has been achieved. researchgate.net
Furthermore, enzymatic cascades have been designed for the synthesis of other industrially relevant chemicals. For example, ethanolamine (B43304) can be produced from methanol (B129727) via formaldehyde and glycolaldehyde intermediates. researchgate.net This process utilizes an alcohol oxidase, a glyoxylate carboligase, and an amine transaminase, achieving a bioconversion of 42%. researchgate.net These examples highlight the versatility of glyoxylate-related enzymes in developing efficient and sustainable biotransformation processes for industrial applications.
Development of Bio-based Materials Utilizing Glyoxylate Derivatives (e.g., polymer synthesis)
Glyoxylate derivatives are emerging as valuable building blocks in the synthesis of novel bio-based and degradable polymers. frontiersin.orggoogle.com Their unique chemical properties allow for the creation of materials with specific functionalities, particularly in the realm of superabsorbent polymers and biomedical applications. frontiersin.orggoogle.com
One significant application is in the production of degradable superabsorbent materials based on acetals of glyoxylic acid and its derivatives with polyvinyl alcohol (PVOH). google.com In this process, PVOH is reacted with glyoxylic acid, a glyoxylate ester, or a glyoxylate salt to form polyvinyl glyoxylate (PVGA) polymers. google.com These PVGA materials can be formulated into superabsorbent particles, coatings, sheets, and fibers. google.com The reaction often employs a combination of glyoxylic acid and a glyoxylate salt, such as sodium glyoxylate or potassium glyoxylate, to control the properties of the resulting polymer. google.com
Furthermore, glyoxylate derivatives have been investigated as photoinitiators in polymerization reactions. mdpi.comresearchgate.net Certain glyoxylate derivatives have been shown to be efficient photoinitiators for the free-radical polymerization of acrylates upon exposure to specific wavelengths of light. mdpi.com This allows for applications such as the creation of almost colorless coatings and deep-layer photocuring. mdpi.com
Polymer-supported glyoxylate has also been developed as a versatile reagent for the synthesis of α-hydroxycarboxylic acid and α-amino acid libraries. acs.orgnih.gov This solid-phase synthesis approach facilitates the creation of diverse chemical libraries for drug discovery and other applications. acs.orgnih.gov
The polymerization of glycolic acid, which can be produced biologically via the glyoxylate shunt, yields thermoplastic resins with excellent gas barrier properties. frontiersin.org These polymers, such as polyglycolic acid (PGA) and its copolymers with lactic acid (PLGA), are notable for their ability to hydrolyze in aqueous environments in a gradual and controllable manner. frontiersin.org This characteristic makes them ideal for applications such as dissolvable surgical sutures and controlled-release drug delivery systems. frontiersin.org
Interactions and Modulations of Glyoxylate Pathways
Influence of External Ionic Environments on Glyoxylate (B1226380) Metabolism
The external chemical environment, including the presence and concentration of specific ions, can significantly influence the activity of glyoxylate metabolic pathways. Studies have shown that both the external concentration of glyoxylate itself and the presence of other inorganic ions play a regulatory role.
For instance, the activity of key glyoxylate cycle enzymes is sensitive to the ionic milieu. Isocitrate lyase (ICL), a central enzyme in the cycle, is known to be affected by various ions. Research on Pinus pinea has highlighted that different monovalent and divalent anions can inhibit ICL activity. tandfonline.com The inhibition by divalent ions was found to be linear and competitive with respect to the enzyme's substrate, isocitrate. tandfonline.com This suggests a direct interaction with the enzyme's active site, which is known to require magnesium ions (Mg²⁺) for activity. tandfonline.comresearchgate.net High concentrations of ions like calcium (Ca²⁺) or carbonate (CO₃²⁻) can exert a direct toxic effect, leading to reduced germination and a decrease in the activity of glyoxylate cycle enzymes. tandfonline.com
Furthermore, the pH of the external environment is a critical factor. In Escherichia coli, growth in an acidic medium has been shown to inhibit the consumption of acetate (B1210297) by reducing the transcription of genes encoding enzymes for both the tricarboxylic acid (TCA) cycle and the glyoxylate shunt. nih.gov This demonstrates a transcriptional-level response of the glyoxylate pathway to external ionic conditions (H⁺ concentration).
The introduction of sodium glyoxylate into the external environment also directly impacts cellular processes. In microalgae, the concentration of this compound affects growth rates, and in E. coli, it can become toxic at high concentrations. pnas.orgfrontiersin.org Conversely, glyoxylate itself can modulate the extracellular environment by influencing the redox state of key couples like cysteine and cystine, thereby reversing oxidative stress in the extracellular compartment. nih.gov
Biochemical Consequences of Modulating Intracellular Glyoxylate Levels
The modulation of intracellular glyoxylate concentrations has profound and varied biochemical consequences, ranging from toxicity to therapeutic intervention. Glyoxylate is a highly reactive aldehyde, and its accumulation can be detrimental to the cell. frontiersin.orgnih.gov
Consequences of Increased Glyoxylate Levels:
Toxicity and Metabolic Disruption: In bacteria such as Mycobacterium tuberculosis, a deficiency in malate (B86768) synthase (the enzyme that consumes glyoxylate) leads to the accumulation of glyoxylate when grown on fatty acids. pnas.org This accumulation is toxic and induces a state of oxaloacetate deficiency and ketoacidosis, characterized by increased levels of metabolites like acetyl phosphate (B84403) and acetoacetate. pnas.org High intracellular glyoxylate can also be transformed into other toxic intermediates like glyoxal (B1671930) or glycolaldehyde (B1209225). nih.gov Furthermore, glyoxylate can directly inhibit other crucial enzymes; for example, it is a known competitive inhibitor of pyruvate (B1213749) dehydrogenase, a key link between glycolysis and the TCA cycle. pnas.orgnih.gov
Oxalate (B1200264) Formation: In mammals, a primary consequence of elevated cytosolic glyoxylate is its conversion to oxalate by lactate (B86563) dehydrogenase (LDH). nih.govnih.govnih.gov Oxalate is a metabolic end-product that can form insoluble calcium oxalate crystals, leading to tissue damage. nih.gov This process is the pathogenic basis of Primary Hyperoxalurias (PH), a group of genetic disorders where deficient glyoxylate detoxification by enzymes like alanine-glyoxylate aminotransferase (AGT) results in oxalate overproduction, kidney stone formation, and renal failure. nih.govnih.gov Studies in rice have also confirmed that modulating genes to increase intracellular glyoxylate leads to a significant increase in oxalate accumulation. nih.gov
Consequences of Therapeutic Modulation:
Redox State Restoration: Glyoxylate administration has been identified as a potent countermeasure in cyanide poisoning. nih.govresearchgate.net Cyanide inhibits cytochrome c oxidase, leading to a toxic imbalance in cellular redox states, particularly an elevated NADH:NAD⁺ ratio in the mitochondria and a depressed ratio in the cytosol. nih.gov Glyoxylate can reverse these compartmentalized redox imbalances. nih.govresearchgate.net This metabolic modulation is believed to be a key part of its rescue mechanism, which is distinct from simple chemical scavenging of cyanide. nih.govresearchgate.net Treatment with glyoxylate restores levels of citric acid cycle metabolites and improves physiological parameters following cyanide intoxication. nih.gov
| Modulation | Organism/System | Key Biochemical Consequence | Observed Effect | Reference |
|---|---|---|---|---|
| Increase (e.g., via genetic mutation, chemical inhibition) | Mycobacterium tuberculosis (malate synthase deficient) | Glyoxylate Toxicity / Ketoacidosis | Accumulation of glyoxylate, acetyl phosphate, and ketone bodies; inhibition of growth on fatty acids. | pnas.org |
| Increase (due to AGT deficiency) | Humans (Primary Hyperoxaluria Type 1) | Pathological Oxalate Production | Conversion of excess glyoxylate to oxalate by LDH, leading to calcium oxalate crystal deposition and renal failure. | nih.govnih.gov |
| Increase (via gene overexpression) | Rice (Oryza sativa) | Increased Oxalate Synthesis | Overexpression of isocitrate lyase (ICL) led to significantly increased oxalate levels. | nih.gov |
| Increase (via external administration) | Animal models of cyanide poisoning | Restoration of Redox Balance | Reverses cyanide-induced elevation of mitochondrial NADH/NAD⁺ and depression of cytosolic NADH/NAD⁺. | nih.govnih.govresearchgate.net |
Interactions with Other Metabolites and Cofactors (e.g., acetyl-CoA, NADH/NAD⁺ redox states)
Glyoxylate's position as a metabolic intermediate ensures its direct interaction with other essential molecules, most notably acetyl-coenzyme A (acetyl-CoA) and the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD⁺) redox couple.
Interaction with Acetyl-CoA: The reaction between glyoxylate and acetyl-CoA is a cornerstone of the glyoxylate cycle. This Claisen condensation is catalyzed by malate synthase (MS), yielding malate and coenzyme A. frontiersin.orgnih.govannualreviews.org This step is crucial as it assimilates a two-carbon unit from acetyl-CoA, allowing for the net production of four-carbon compounds like malate from C2 sources. wikipedia.orgasm.org This enables organisms like plants and bacteria to synthesize carbohydrates from fatty acids, a process not possible in animals who lack the key enzymes of this cycle. wikipedia.orgslideshare.netlibretexts.org The binding of glyoxylate to malate synthase, often in concert with a Mg²⁺ ion, activates its carbonyl carbon for nucleophilic attack by the enolate form of acetyl-CoA. nih.gov
Interaction with NADH/NAD⁺ Redox States: Glyoxylate metabolism is intricately linked to the cellular NADH/NAD⁺ balance, primarily through the action of oxidoreductase enzymes like lactate dehydrogenase (LDH) and glyoxylate reductase/hydroxypyruvate reductase (GRHPR). nih.govnih.gov
Oxidation of Glyoxylate: LDH can catalyze the oxidation of glyoxylate to oxalate. This reaction uses NAD⁺ as a cofactor, reducing it to NADH. nih.govresearchgate.netnih.gov This pathway contributes to the cellular pool of NADH but also produces the potentially harmful end-product, oxalate.
Reduction of Glyoxylate: Conversely, glyoxylate can be reduced to glycolate (B3277807). This reaction is catalyzed by both LDH and GRHPR and involves the oxidation of a reduced cofactor. nih.govresearchgate.net While LDH primarily uses NADH, GRHPR shows a higher affinity for NADPH. nih.gov The reduction of glyoxylate consumes NADH (or NADPH), thereby regenerating NAD⁺ (or NADP⁺). nih.gov
This dual potential for oxidation and reduction means that glyoxylate metabolism can either generate or consume reducing equivalents. The direction of the LDH-catalyzed reaction is highly dependent on the ambient redox state (the NADH/NAD⁺ ratio) within a specific cellular compartment. nih.gov For example, in cyanide poisoning where the mitochondrial NADH:NAD⁺ ratio is pathologically high, LDH can be driven to reduce glyoxylate, thereby consuming excess NADH and helping to restore the redox balance. nih.gov This demonstrates that glyoxylate and its associated enzymes act as a dynamic system that both influences and is influenced by the cellular NADH/NAD⁺ redox state.
| Interacting Molecule | Enzyme | Reaction | Significance | Reference |
|---|---|---|---|---|
| Acetyl-CoA | Malate Synthase (MS) | Glyoxylate + Acetyl-CoA → Malate + CoA | Core reaction of the glyoxylate cycle; allows net carbon assimilation from C2 units. | frontiersin.orgnih.govwikipedia.org |
| NADH/NAD⁺ | Lactate Dehydrogenase (LDH) | Glyoxylate + NAD⁺ → Oxalate + NADH + H⁺ | Oxidative pathway; generates NADH but also produces toxic oxalate. | nih.govresearchgate.netnih.gov |
| Lactate Dehydrogenase (LDH) | Glyoxylate + NADH + H⁺ → Glycolate + NAD⁺ | Reductive (detoxification) pathway; consumes NADH to regenerate NAD⁺. | nih.govresearchgate.net | |
| NADPH/NADP⁺ | Glyoxylate Reductase (GRHPR) | Glyoxylate + NADPH + H⁺ → Glycolate + NADP⁺ | Primary reductive pathway in some contexts; consumes NADPH. | nih.govnih.gov |
| Isocitrate | Isocitrate Dehydrogenase (ICD) | Isocitrate competes with ICL for this substrate. | Glyoxylate can allosterically regulate ICD, influencing the flux between the TCA and glyoxylate cycles. | pnas.organnualreviews.org |
| Pyruvate | Pyruvate Dehydrogenase | Glyoxylate acts as a competitive inhibitor. | High glyoxylate levels can disrupt the entry of carbon from glycolysis into the TCA cycle. | pnas.orgnih.gov |
Current Research Challenges and Future Perspectives
Unresolved Aspects of Glyoxylate (B1226380) Cycle Pathway Elucidation and Regulation
The glyoxylate cycle is a critical metabolic pathway that allows organisms like bacteria, fungi, and plants to synthesize carbohydrates from fatty acids or C2 compounds. wikipedia.org While the core components of this pathway are well-established, several aspects of its regulation and integration with other metabolic networks remain to be fully elucidated. utas.edu.au
One of the primary challenges lies in understanding the intricate regulatory mechanisms that control the flux of metabolites through the glyoxylate cycle versus the competing tricarboxylic acid (TCA) cycle. researchgate.net The partitioning of isocitrate between isocitrate lyase (ICL) of the glyoxylate cycle and isocitrate dehydrogenase (ICD) of the TCA cycle is a key regulatory node. nih.gov In E. coli, this is controlled by the phosphorylation of ICD, but the regulatory mechanisms in other organisms are not as well understood. nih.gov Recent studies have revealed post-translational modifications, such as acetylation of ICL in M. tuberculosis, that can modulate its activity, suggesting further layers of regulation. nih.gov
Furthermore, the discovery of alternative pathways for acetate (B1210297) assimilation in bacteria lacking the key glyoxylate cycle enzyme, isocitrate lyase, suggests that our understanding of C2 metabolism is incomplete. researchgate.net These novel pathways highlight the metabolic plasticity of microorganisms and present new avenues for research into glyoxylate metabolism. researchgate.net A deeper comprehension of these alternative routes and their regulation is essential for a complete picture of carbon metabolism. The subcellular localization of glyoxylate cycle enzymes and the transport of intermediates between cellular compartments also present unresolved questions, particularly in eukaryotes. utas.edu.aunih.gov
Future research will likely focus on:
Identifying and characterizing the full complement of regulatory proteins and small molecules that modulate the glyoxylate cycle in various organisms.
Investigating the crosstalk between the glyoxylate cycle and other metabolic pathways, such as amino acid and fatty acid metabolism.
Elucidating the structure and function of novel enzymes and pathways involved in C2 compound assimilation.
Optimization of Sodium Glyoxylate Production and Downstream Separation Methodologies
The industrial production of this compound currently faces challenges related to efficiency, cost, and sustainability. While chemical synthesis methods exist, biotechnological production using microbial cell factories is gaining traction as a more environmentally friendly alternative. nih.gov However, optimizing these bioprocesses to achieve high titers, yields, and productivities remains a significant hurdle. mdpi.com
A key challenge in the microbial production of glyoxylate is the tight regulation of its metabolism and its potential toxicity at high concentrations. mdpi.com Glyoxylate is a central metabolite that can be rapidly converted to other compounds, thus limiting its accumulation. mdpi.com Overcoming this requires sophisticated metabolic engineering strategies to channel carbon flux towards glyoxylate while minimizing its consumption by competing pathways. mdpi.com For instance, a recent study on engineered Escherichia coli demonstrated that disrupting genes for malate (B86768) synthase and glyoxylate reductases was crucial for glyoxylate accumulation. mdpi.com
Future advancements in this area are expected to involve:
The development of robust microbial strains with high glyoxylate tolerance and productivity through advanced metabolic engineering and synthetic biology approaches.
The optimization of fermentation conditions, including media composition and process control, to maximize glyoxylate titers.
The exploration and implementation of advanced downstream processing technologies such as continuous chromatography, membrane filtration, and reactive extraction to improve separation efficiency and reduce costs. nih.govresearchgate.netoxfordglobal.com
Exploration of Novel Enzymatic Systems for Glyoxylate Transformations
The discovery and engineering of novel enzymes with tailored functionalities for glyoxylate transformation are pivotal for expanding its applications in biocatalysis and synthetic biology. While the core enzymes of the glyoxylate cycle are well-known, there is a vast, unexplored diversity of enzymes in nature that can utilize glyoxylate as a substrate.
Recent research has begun to uncover this enzymatic potential. For example, studies have identified and characterized novel glyoxylate reductases, which can convert glyoxylate to glycolate (B3277807), a valuable chemical. researchgate.net The exploration of enzyme databases and microbial genomes is likely to reveal many more enzymes with novel activities for glyoxylate conversion. These could include, for instance, enzymes that can catalyze the formation of carbon-carbon bonds using glyoxylate as a building block, opening up possibilities for the synthesis of a wide range of valuable chemicals.
Furthermore, the concept of a "reverse glyoxylate shunt" has been explored, which would metabolize succinate (B1194679) into two molecules of acetyl-CoA. researchgate.net The establishment of such a pathway would require the discovery or engineering of enzymes that can catalyze the reverse reactions of the glyoxylate cycle. Biocatalytic routes for the synthesis of valuable molecules like nonracemic chiral amines are also an active area of research where glyoxylate-transforming enzymes could play a significant role. taylorfrancis.com
The future in this field will likely see:
The use of genomics and bioinformatics to mine for novel enzymes involved in glyoxylate metabolism.
The characterization of the biochemical and structural properties of newly discovered enzymes.
The application of protein engineering and directed evolution to improve the activity, stability, and substrate specificity of these enzymes for specific industrial applications.
Advanced Metabolic Modeling of Glyoxylate-Related Pathways
Computational modeling has become an indispensable tool for understanding and engineering complex metabolic networks. eares.org For glyoxylate-related pathways, advanced metabolic models can provide valuable insights into the regulation of metabolic fluxes and guide the design of more efficient microbial cell factories.
One of the key challenges in modeling glyoxylate metabolism is the interconnectedness of the glyoxylate cycle with central carbon metabolism, particularly the TCA cycle. nih.gov Accurately predicting the distribution of carbon flux at the isocitrate branch point is crucial for designing effective metabolic engineering strategies. oup.com Steady-state metabolic flux analysis (MFA) and flux balance analysis (FBA) are powerful techniques used to quantify intracellular fluxes and predict the metabolic capabilities of an organism under different conditions. nih.govrsc.org
However, these models are often based on simplified assumptions and may not capture the full complexity of cellular regulation. researchgate.net Future advancements in metabolic modeling will involve the development of more sophisticated models that integrate multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) to provide a more comprehensive and accurate representation of cellular processes. Enhanced flux potential analysis (eFPA) is an example of an emerging algorithm that integrates enzyme expression data to predict metabolic flux more accurately. embopress.org
Future directions in this area include:
The development of dynamic metabolic models that can capture the temporal changes in metabolite concentrations and fluxes in response to environmental perturbations.
The integration of kinetic and thermodynamic constraints into genome-scale metabolic models to improve their predictive accuracy.
The use of machine learning and artificial intelligence to analyze large-scale biological data and identify novel targets for metabolic engineering.
Genetic Engineering Strategies for Fine-Tuning Glyoxylate Metabolism in Microbial Cell Factories
The rational design and construction of efficient microbial cell factories are central to the biotechnological production of this compound and its derivatives. frontiersin.org Genetic engineering provides a powerful toolkit for manipulating cellular metabolism to enhance the production of desired chemicals. semanticscholar.org
A variety of genetic engineering strategies have been employed to fine-tune glyoxylate metabolism. These include the overexpression of key enzymes in the glyoxylate pathway, such as isocitrate lyase and citrate (B86180) synthase, to increase the carbon flux towards glyoxylate. mdpi.com Conversely, the deletion of genes encoding enzymes that consume glyoxylate, such as malate synthase and glyoxylate reductase, is a common strategy to prevent the loss of the target product. mdpi.com
Balancing metabolic pathways is crucial to avoid the accumulation of toxic intermediates and to maintain cell viability. This can be achieved by modulating the expression levels of key genes using promoters of different strengths or by employing dynamic regulatory systems that can sense the cellular state and adjust gene expression accordingly. For example, CRISPRi (clustered regularly interspaced short palindromic repeats interference) has been used for the modular coordination of enzyme expression in the glyoxylate pathway for malate production. nih.gov
The table below summarizes some of the genetic engineering strategies employed in E. coli for the production of glyoxylate and related chemicals.
| Target Product | Host Organism | Key Genetic Modifications | Resulting Titer/Yield |
| Glyoxylate | E. coli | Disruption of aceB, glcB, gcl, ycdW; Overexpression of gltA, aceA, and pyc | 2.42 g/L |
| Glycolic Acid | E. coli | Overexpression of aceA, aceK, ycdW, and gltA | 65.5 g/L |
| Fumarate | E. coli | Overexpression of pyruvate (B1213749) carboxylase and isocitrate lyase | 16.2 g/L |
| L-Malate | Aspergillus oryzae | Overexpression of pyruvate carboxylase, isocitrate lyase, and malate synthase | 117.2 g/L |
Future research in this area will focus on:
The application of advanced synthetic biology tools, such as CRISPR-Cas systems, for precise and efficient genome editing.
The development of novel biosensors for the real-time monitoring of intracellular metabolite concentrations, enabling dynamic control of metabolic pathways.
The implementation of high-throughput screening methods to rapidly evaluate large libraries of engineered strains and identify top performers.
Q & A
Q. How is sodium glyoxylate synthesized and detected in prebiotic chemistry experiments?
this compound is implicated in the "glyoxylate scenario," where hydrogen cyanide (HCN) polymers are proposed as precursors for prebiotic molecules. Experimental approaches involve synthesizing HCN polymers under simulated prebiotic conditions (e.g., aqueous aerosols) and analyzing products via gas chromatography–mass spectrometry (GC-MS) . This method identifies glyoxylic acid, amino acids, and N-heterocycles in soluble and insoluble HCN polymers, validating glyoxylate’s role in early metabolic systems .
Q. What role does this compound play in microbial metabolic pathways?
In microbial systems, this compound is a critical intermediate in pathways like the glyoxylate shunt (bypassing CO₂-producing steps of the TCA cycle) and the ethylmalonyl-CoA pathway . For example, Methylobacterium extorquens AM1 uses the ethylmalonyl-CoA pathway to regenerate glyoxylate during one-carbon (C1) assimilation. Methodologies like ¹³C isotopomer labeling and mass spectrometry track glyoxylate flux, enabling precise mapping of metabolic networks .
Q. What methodologies are used to quantify glyoxylate in enzyme kinetic studies?
Enzyme-substrate interactions involving glyoxylate (e.g., with malate synthase or glyoxylate carboligase) are studied using small-angle X-ray scattering (SAXS) and UV/vis spectroscopy . SAXS detects structural changes in enzyme-ligand complexes, while spectrophotometric assays monitor substrate depletion or product formation. This compound concentrations in these experiments typically range from 50–90 mM to ensure saturation kinetics .
Advanced Research Questions
Q. How do hydration and sodium ions influence the photochemical behavior of this compound in atmospheric studies?
Hydration significantly increases photodissociation cross-sections of this compound clusters by orders of magnitude. Experimental setups like infrared multiple photon dissociation (IRMPD) and UV/vis photodissociation reveal that water shifts relaxation pathways from fluorescence to internal conversion. Quantum chemical calculations (e.g., DFT) model dihedral angle changes (70° to planar) and electronic transitions (S₁→S₀ and S₂→S₀), though discrepancies exist between experimental and computational hydration effects .
Q. What advanced computational and experimental approaches resolve contradictions in glyoxylate photodissociation data?
Discrepancies arise when hydration increases photodissociation yields experimentally but is not replicated computationally. A proposed explanation involves differential quantum yields for fluorescence vs. internal conversion in hydrated clusters. To address this, researchers recommend anionic or doubly charged cluster experiments and time-resolved spectroscopy to probe relaxation dynamics. Cross-validation with ab initio molecular dynamics could refine theoretical models .
Q. How can isotopic labeling and flux analysis tools like SUMOFLUX elucidate glyoxylate’s role in central carbon metabolism?
SUMOFLUX , a ¹³C metabolic flux ratio analysis tool, resolves glyoxylate shunt activity in E. coli by combining global isotopomer balancing with in silico simulations . For example, wild-type E. coli exhibits 16 ± 10% glyoxylate shunt flux, while Δpgi mutants show 32 ± 15%. Experimental design optimizes tracer selection (e.g., 20% [U-¹³C] glucose) and leverages density plots to validate flux ratios against in silico predictions .
Methodological Considerations
- Prebiotic Synthesis : Use aerosol reactors to simulate prebiotic conditions and GC-MS for product identification .
- Photochemical Studies : Pair IRMPD/UV-vis experiments with conical intersection calculations to map dissociation pathways .
- Metabolic Flux Analysis : Validate glyoxylate shunt activity via ¹³C positional enrichment in glycine (NMR) or SUMOFLUX simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
